1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid
Overview
Description
1-Hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid is an organic compound with the molecular formula C7H5N3O3 and a molecular weight of 179.14 g/mol . This compound is a derivative of benzotriazole and is known for its applications in various chemical reactions and scientific research.
Preparation Methods
The synthesis of 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid typically involves the reaction of benzotriazole with appropriate reagents under controlled conditions. One common method includes the use of carboxylating agents to introduce the carboxylic acid group at the 6-position of the benzotriazole ring . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzotriazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.
Biology: The compound is utilized in peptide synthesis to improve the efficiency and yield of the reactions.
Industry: It is employed in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid involves its ability to form activated esters, which are highly reactive intermediates in organic synthesis . These activated esters facilitate the formation of amides and other compounds by reacting with nucleophiles such as amines. The molecular targets and pathways involved include the activation of carboxylic acids and the suppression of racemization in peptide synthesis .
Comparison with Similar Compounds
1-Hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid can be compared with other benzotriazole derivatives, such as:
1-Hydroxybenzotriazole (HOBt): Similar in structure but lacks the carboxylic acid group.
Benzotriazole: The parent compound without the hydroxy and carboxylic acid groups.
1,2,3-Benzotriazole-4-carboxylic acid: Another derivative with a carboxylic acid group at a different position. The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in various fields.
Properties
IUPAC Name |
3-hydroxybenzotriazole-5-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-7(12)4-1-2-5-6(3-4)10(13)9-8-5/h1-3,13H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLAMJKGAKHIOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N(N=N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401331202 | |
Record name | 3-hydroxybenzotriazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401331202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26669977 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
50907-17-0 | |
Record name | 3-hydroxybenzotriazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401331202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.